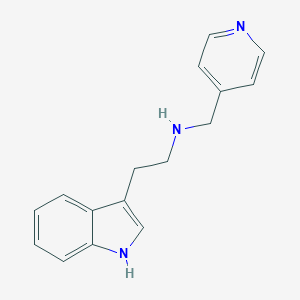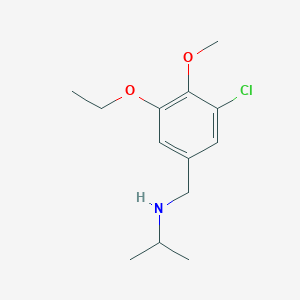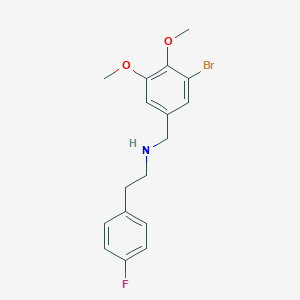![molecular formula C13H12N2O B276076 Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether](/img/structure/B276076.png)
Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether, also known as MVE-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyrazine and has been synthesized through several methods. MVE-2 has shown promising results in biochemical and physiological studies, making it a potential candidate for future research.
Wirkmechanismus
The mechanism of action of Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. It has been shown to target the microtubule network, which is essential for cell division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether has been shown to have significant biochemical and physiological effects in various studies. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether has several advantages for lab experiments, including its ease of synthesis and its potential as a therapeutic agent for cancer and other diseases. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether, including further studies on its mechanism of action, potential therapeutic applications, and its use in combination with other drugs for cancer treatment. Additionally, further studies on the toxicity and safety of Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether are needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether can be synthesized through several methods, including the reaction of 2-chloroethyl methyl ether with 2-pyrazinecarbaldehyde, followed by the reaction of the resulting intermediate with 2-bromostyrene. Another method involves the reaction of 2-pyrazinecarbaldehyde with 2-(2-bromoethenyl)phenol, followed by the reaction of the resulting intermediate with methyl magnesium bromide.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential as a therapeutic agent for cancer and other diseases. Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further research.
Eigenschaften
Molekularformel |
C13H12N2O |
|---|---|
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
2-[(E)-2-(2-methoxyphenyl)ethenyl]pyrazine |
InChI |
InChI=1S/C13H12N2O/c1-16-13-5-3-2-4-11(13)6-7-12-10-14-8-9-15-12/h2-10H,1H3/b7-6+ |
InChI-Schlüssel |
SJLUMZJBWQRCBV-VOTSOKGWSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=C/C2=NC=CN=C2 |
SMILES |
COC1=CC=CC=C1C=CC2=NC=CN=C2 |
Kanonische SMILES |
COC1=CC=CC=C1C=CC2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(dimethylamino)ethyl]-N-[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B276001.png)

![1-(1-ethylpyrrolidin-2-yl)-N-[4-(methylsulfanyl)benzyl]methanamine](/img/structure/B276005.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B276009.png)
![2-({4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276011.png)




![4-amino-N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B276019.png)


![2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide](/img/structure/B276022.png)